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For Researchers, Scientists, and Drug Development Professionals

Introduction
6-methoxy-1H-quinolin-4-one is a heterocyclic organic compound belonging to the quinolinone

class. The quinoline scaffold is a prominent structural motif found in numerous natural products

and synthetic compounds with a wide array of biological activities.[1][2] Consequently, 6-

methoxy-1H-quinolin-4-one and its derivatives are of significant interest in medicinal chemistry

and drug development, serving as crucial intermediates for the synthesis of potential

therapeutic agents.[3][4] This document provides a comprehensive overview of the physical

and chemical properties of 6-methoxy-1H-quinolin-4-one, detailed experimental protocols, and

an exploration of its relevant biological context.

Physical and Chemical Properties
The fundamental physical and chemical characteristics of 6-methoxy-1H-quinolin-4-one are

summarized below. These properties are essential for its handling, characterization, and

application in synthetic chemistry.

Table 1: Physical and Chemical Data for 6-methoxy-1H-quinolin-4-one
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Property Value Reference

IUPAC Name 6-methoxy-1H-quinolin-4-one

CAS Number 13788-72-2 [5]

Molecular Formula C₁₀H₉NO₂ [5]

Molecular Weight 175.18 g/mol [5]

Melting Point 251-252 °C [5]

Boiling Point 321.5 °C at 760 mmHg [5]

Density 1.199 g/cm³ [5]

Flash Point 148.2 °C [5]

Predicted pKa 4.35 ± 0.20 [6]

Spectral Data
Spectroscopic data is critical for the structural elucidation and purity assessment of 6-methoxy-

1H-quinolin-4-one.

Table 2: Predicted ¹H NMR Spectral Data

Solvent: DMSO
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Chemical
Shift (δ)
ppm

Multiplicity Integration
Coupling
Constant
(J) Hz

Assignment Reference

3.817 s 3H - -OCH₃ [5]

5.975 d 1H 7.6 C3-H [5]

7.270 dd 1H 3.2, 9.2 C7-H [5]

7.477 s 1H - C5-H [5]

7.492 d 1H 5.6 C2-H [5]

7.818 s 1H - C8-H [5]

2.1 Mass Spectrometry

Mass spectrometry for 6-methoxy-1H-quinolin-4-one would be expected to show a molecular

ion peak (M+) at an m/z ratio corresponding to its molecular weight (175.18). The

fragmentation pattern would provide further structural information.

2.2 Infrared (IR) Spectroscopy

The IR spectrum of 6-methoxy-1H-quinolin-4-one would exhibit characteristic absorption bands.

Key expected peaks include:

N-H stretching: A broad band around 3300-3500 cm⁻¹

C=O stretching (ketone): A strong absorption band around 1630-1680 cm⁻¹

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region

C-O-C stretching (ether): Bands in the 1000-1300 cm⁻¹ region

Experimental Protocols
3.1 Synthesis via Gould-Jacobs Reaction
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The synthesis of quinolin-4-ones is commonly achieved through methods like the Gould-

Jacobs reaction or Camps cyclization.[2][7] The Gould-Jacobs reaction is a versatile method

that involves the reaction of an aniline with an ethoxymethylenemalonate derivative followed by

thermal cyclization.

Methodology:

Condensation: p-Anisidine (1 equivalent) is reacted with diethyl ethoxymethylenemalonate (1

equivalent). The mixture is heated, typically at 100-130 °C, to facilitate the condensation

reaction and elimination of ethanol, forming an intermediate enamine.

Cyclization: The resulting diethyl (4-methoxyanilino)methylenemalonate intermediate is

heated to a higher temperature (around 250 °C) in a high-boiling point solvent such as

diphenyl ether. This high temperature induces an intramolecular cyclization

(electrocyclization) to form the quinoline ring system.

Saponification and Decarboxylation: The resulting ethyl 6-methoxy-4-hydroxyquinoline-3-

carboxylate is saponified using a base (e.g., NaOH) to hydrolyze the ester to a carboxylic

acid. Subsequent heating in an acidic medium leads to decarboxylation, yielding 6-methoxy-

1H-quinolin-4-one.

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g.,

ethanol or acetic acid) to yield the final product.
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Gould-Jacobs Synthesis Workflow
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Gould-Jacobs synthesis of 6-methoxy-1H-quinolin-4-one.
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Biological Activity and Signaling Pathways
Quinolin-4-one derivatives are recognized for their broad spectrum of biological activities,

including anticancer, antibacterial, and antiviral properties.[2] Their mechanism of action often

involves interference with key cellular processes.

For instance, certain substituted quinolin-4-one compounds have been shown to induce

apoptosis (programmed cell death) in cancer cells.[8] One studied mechanism involves the

modulation of the Bcl-2 family of proteins and cell cycle arrest.[8] A related compound, 6,7-

methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, was found to induce apoptosis in

ovarian cancer cells by decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-

apoptotic protein Bax, while also upregulating the tumor suppressor p53.[8] Furthermore, it

caused G2/M phase cell cycle arrest by down-regulating cyclin B1 and cdk1.[8] While this

specific pathway was determined for a related molecule, it represents a plausible mechanism of

action for quinolinone-based anticancer agents.
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Potential Anticancer Signaling Pathway of a Quinolinone Derivative
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Apoptosis and cell cycle arrest pathway for a quinolinone derivative.

This guide provides foundational data for researchers working with 6-methoxy-1H-quinolin-4-

one. The provided synthetic and mechanistic information serves as a starting point for further

investigation and application in drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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